molecular formula C5H13NS B6271804 methyl[2-(methylsulfanyl)propyl]amine CAS No. 1247584-60-6

methyl[2-(methylsulfanyl)propyl]amine

Cat. No. B6271804
M. Wt: 119.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl[2-(methylsulfanyl)propyl]amine, also known as 2-methylthio-N-methylamine, is an organic compound with the chemical formula CH3SCH2CH2NH2. It is a colorless liquid with a strong ammonia-like odor. This compound is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the preparation of dyes and pigments, as well as in the production of fuel additives.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for methyl[2-(methylsulfanyl)propyl]amine involves the reaction of 2-(methylsulfanyl)propanal with methylamine.

Starting Materials
2-(methylsulfanyl)propanal, Methylamine

Reaction
Step 1: 2-(methylsulfanyl)propanal is reacted with excess methylamine in the presence of a catalyst such as sodium borohydride or lithium aluminum hydride., Step 2: The reaction mixture is stirred at room temperature for several hours until completion., Step 3: The resulting product, methyl[2-(methylsulfanyl)propyl]amine, is isolated by filtration or distillation and purified by recrystallization or chromatography.

Mechanism Of Action

Methyl[2-(methylsulfanyl)propyl]amine is an amine and thus acts as a nucleophile in organic reactions. It can react with electrophiles, such as carbonyl compounds, to form amides and other derivatives. It can also react with aldehydes and ketones to form imines and other derivatives.

Biochemical And Physiological Effects

Methyl[2-(methylsulfanyl)propyl]amine is a weak base and thus can act as an acid-base catalyst in biochemical reactions. It can also act as an inhibitor of enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to inhibit the activity of other enzymes, such as cytochrome P450 and acetyl-CoA carboxylase.

Advantages And Limitations For Lab Experiments

The advantages of using methyl[2-(methylsulfanyl)propyl]amine in laboratory experiments include its low cost, ease of use, and low toxicity. It is also a relatively stable compound, which makes it suitable for use in a variety of reactions. However, it is important to note that methyl[2-(methylsulfanyl)propyl]amine is a volatile compound and should be handled with care in order to avoid exposure to hazardous vapors.

Future Directions

Future research on methyl[2-(methylsulfanyl)propyl]amine could focus on its use in the synthesis of novel pharmaceuticals and agrochemicals, as well as its use in the production of dyes and pigments. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential applications in biocatalysis. Finally, further research could be conducted to explore the potential use of methyl[2-(methylsulfanyl)propyl]amine as a fuel additive.

Scientific Research Applications

Methyl[2-(methylsulfanyl)propyl]amine has been used in various scientific research applications, such as in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the preparation of dyes and pigments, as well as in the production of fuel additives. Additionally, it has been used in the synthesis of peptide and peptidomimetic compounds, as well as in the synthesis of organometallic complexes.

properties

CAS RN

1247584-60-6

Product Name

methyl[2-(methylsulfanyl)propyl]amine

Molecular Formula

C5H13NS

Molecular Weight

119.2

Purity

95

Origin of Product

United States

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